
ML141
Descripción general
Descripción
Este compuesto es conocido por su alta especificidad hacia Cdc42 sobre otros miembros de la familia Rho, como Rac1, Rab2 y Rab7 . ML141 se ha utilizado ampliamente en la investigación científica debido a su capacidad para inhibir los procesos celulares mediados por Cdc42 sin mostrar citotoxicidad significativa .
Métodos De Preparación
La síntesis de ML141 involucra varios pasos, incluida la formación de un anillo de pirazol y la posterior formación de sulfonamida. La ruta sintética detallada y las condiciones de reacción suelen ser propietarias y pueden variar ligeramente dependiendo del fabricante. el enfoque general involucra los siguientes pasos:
Formación del anillo de pirazol: Este paso involucra la reacción de un derivado de hidrazina con una dicetona para formar el anillo de pirazol.
Formación de sulfonamida: El intermedio de pirazol luego se hace reaccionar con un cloruro de sulfonilo para formar el producto de sulfonamida final.
Los métodos de producción industrial para this compound no se publican ampliamente, pero es probable que involucren rutas sintéticas similares con optimización para la producción a gran escala.
Análisis De Reacciones Químicas
ML141 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound puede oxidarse bajo condiciones específicas, aunque esta no es una reacción común para este compuesto.
Reducción: Las reacciones de reducción se pueden realizar en el grupo sulfonamida, pero generalmente no son relevantes para su actividad biológica.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes o reductores fuertes, y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Aplicaciones Científicas De Investigación
Cancer Research
ML141 has shown promise in inhibiting cancer cell migration and proliferation. In vitro studies have demonstrated its effectiveness against various cancer types:
- Ovarian Cancer : this compound inhibits ovarian cancer cell migration with an effective concentration (EC50) of approximately 2.1 μM, indicating its potential as a therapeutic agent in managing ovarian malignancies .
- Neuroblastoma : The compound protects against apoptosis induced by metformin in neuroblastoma cells, enhancing the efficacy of other chemotherapeutic agents like caffeine by modulating cell death pathways .
- Breast Cancer : In mouse models with MDA-MB 231-derived tumors, this compound inhibited tumor growth by suppressing Cdc42 activity, thereby improving the effectiveness of tamoxifen treatment .
Stem Cell Research
This compound has been investigated for its role in promoting differentiation in stem cells:
- Hepatocyte Differentiation : Research indicates that this compound enhances hepatocyte differentiation from human adipose-derived mesenchymal stem cells by modulating the Wnt5a/PI3K/miR-122 signaling pathway. This suggests its utility in regenerative medicine and liver-related therapies .
Infectious Disease Management
The compound has also been evaluated for its effects on bacterial infections:
- Klebsiella pneumoniae : this compound demonstrated a dose-dependent reduction in the invasion of Klebsiella pneumoniae, indicating potential applications in combating bacterial infections .
- Granulocyte Colony-Stimulating Factors : It was found to increase the mobilization of hematopoietic stem and progenitor cells when induced by granulocyte colony-stimulating factors, suggesting a role in enhancing immune responses during infections .
Mechanistic Insights
The mechanism of action for this compound primarily involves the inhibition of Cdc42 GTPase activity. By binding to Cdc42, this compound disrupts its interaction with downstream effectors involved in signaling pathways that regulate cell shape and movement. This selectivity is crucial as it allows for targeted therapeutic interventions without significantly affecting other Rho family members like Rac1 and RhoA .
Data Table: Summary of this compound Applications
Application Area | Target Cell Type | Mechanism of Action | Key Findings |
---|---|---|---|
Cancer Research | Ovarian Cancer | Inhibition of Cdc42 GTPase | Reduces cell migration (EC50 = 2.1 μM) |
Neuroblastoma | Protection against apoptosis | Enhances effects of caffeine | |
Breast Cancer | Tumor growth inhibition | Synergizes with tamoxifen | |
Stem Cell Differentiation | Human Adipose-Derived MSCs | Modulates Wnt5a/PI3K/miR-122 pathway | Promotes hepatocyte differentiation |
Infectious Disease | Hematopoietic Stem Cells | Enhances mobilization via granulocyte factors | Increases stem/progenitor cell mobilization |
Klebsiella pneumoniae | Reduces bacterial invasion | Dose-dependent inhibition |
Case Studies and Research Findings
- Inhibition Mechanisms : A study detailed how this compound selectively inhibits Cdc42 over other Rho GTPases, emphasizing its potential for targeted therapies without off-target effects .
- Stem Cell Differentiation : Another research highlighted the role of Cdc42 in aging and its impact on stem cell functionality, where this compound was shown to enhance differentiation processes crucial for liver function restoration .
- Cancer Treatment Synergies : A comprehensive analysis indicated that combining this compound with existing chemotherapeutics could lead to improved outcomes in cancer therapies, particularly by enhancing drug effectiveness through Cdc42 inhibition .
Mecanismo De Acción
ML141 ejerce sus efectos uniéndose a un sitio alostérico en la proteína Cdc42, que es un miembro de la familia Rho de GTPasas. Esta unión induce un cambio conformacional en Cdc42, impidiéndole interactuar con sus efectores posteriores. Como resultado, this compound inhibe los procesos mediados por Cdc42, como la formación de filopodios, la migración celular y la transducción de señales . Los objetivos moleculares y las vías involucradas incluyen la vía Wnt5a/PI3K/miR-122, que juega un papel crucial en la diferenciación de hepatocitos y otros procesos celulares .
Comparación Con Compuestos Similares
ML141 es único en su alta especificidad y selectividad para Cdc42 en comparación con otros inhibidores de GTPasas de la familia Rho. Los compuestos similares incluyen:
CID 1067700: Otro inhibidor de las GTPasas de la familia Rho, pero con diferente especificidad y potencia.
Inhibidor de Rac1 II: Se dirige a Rac1, otro miembro de la familia Rho, pero no inhibe Cdc42.
Inhibidor de Cdc42 II: Otro inhibidor de Cdc42, pero con diferentes propiedades de unión y eficacia en comparación con this compound.
This compound destaca por su mecanismo de inhibición reversible y no competitivo, lo que lo convierte en una herramienta valiosa para estudiar los procesos mediados por Cdc42 sin efectos fuera del objetivo significativos .
Actividad Biológica
ML141, chemically known as 4-[4,5-Dihydro-5-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-1-yl]benzenesulfonamide, is a potent allosteric inhibitor of the Rho GTPase Cdc42. Its selective inhibition of Cdc42 has significant implications for various biological processes and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and potential therapeutic uses.
This compound functions primarily as a non-competitive inhibitor of Cdc42 with an EC50 value of approximately 2.1 μM. It selectively inhibits Cdc42 over other Rho GTPases such as Rac1 and Rab2, making it a valuable tool for studying the specific roles of Cdc42 in cellular functions . The compound interferes with nucleotide binding to Cdc42, thereby disrupting its signaling pathways involved in cell adhesion, cytoskeletal arrangement, and motility .
Inhibition of Hepatocyte Differentiation
Recent studies have demonstrated that this compound enhances the hepatocyte differentiation of human adipose-derived stem cells (hADSCs) from aged donors. The treatment with this compound resulted in a significant decrease in Cdc42-GTP levels and promoted the expression of hepatic genes such as albumin and cytochrome P450 enzymes. This suggests that this compound can reverse age-related impairments in stem cell differentiation by modulating key signaling pathways including Wnt5a/PI3K/miR-122 .
Impact on Cancer Cell Migration
This compound has shown efficacy in inhibiting the migration of ovarian cancer cells in vitro. By selectively targeting Cdc42, this compound disrupts the cellular mechanisms that facilitate cancer cell motility, indicating its potential as an anti-metastatic agent . This effect is particularly relevant in the context of cancer therapy, where inhibiting metastasis is crucial for improving patient outcomes.
Study on Aged hADSCs
In a controlled study involving hADSCs isolated from 61 women of varying ages, this compound was administered during two phases: initiation (days -2 to 14) and maturation (days 14 to 28). The results indicated that this compound significantly improved the differentiation potential of aged hADSCs into hepatocyte-like cells, as evidenced by enhanced gene expression related to liver function and increased production of albumin .
Parameter | Control | This compound (D−2/14) | This compound (D14/28) |
---|---|---|---|
Cdc42-GTP Levels | High | Low | Moderate |
Hepatic Gene Expression | Low | High | Moderate |
Albumin Production | Low | High | Moderate |
Cell Viability | Normal | Increased | Increased |
Study on Ovarian Cancer Cells
In another study focusing on ovarian cancer cell lines, this compound was found to suppress cell migration significantly. The inhibition was associated with alterations in the cytoskeletal dynamics regulated by Cdc42, demonstrating the compound's utility in cancer research .
Propiedades
IUPAC Name |
4-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-28-19-11-7-17(8-12-19)22-15-21(16-5-3-2-4-6-16)24-25(22)18-9-13-20(14-10-18)29(23,26)27/h2-14,22H,15H2,1H3,(H2,23,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNZBMVRFYREHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.